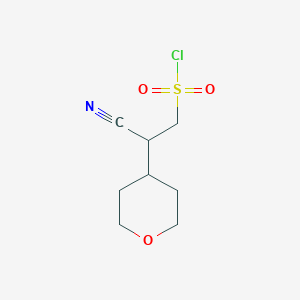

2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride

Description

BenchChem offers high-quality 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyano-2-(oxan-4-yl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO3S/c9-14(11,12)6-8(5-10)7-1-3-13-4-2-7/h7-8H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEZYPKLXCTLQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CS(=O)(=O)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Safe Handling of 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride for Research and Drug Development Professionals

Introduction: A Hazard Analysis Based on Structural Analogy

2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride is a bifunctional molecule of interest in medicinal chemistry and drug development, likely for its utility in introducing a cyano- and sulfonyl-containing scaffold. The inherent reactivity of the sulfonyl chloride group makes it a valuable synthetic intermediate, while the cyano group can modulate the physicochemical properties of a lead compound. However, these same functional groups are the primary drivers of the compound's hazardous properties.

This guide will deconstruct the hazards associated with each functional group to build a comprehensive safety profile for the parent molecule.

-

The Sulfonyl Chloride Moiety (-SO₂Cl): This functional group is characterized by its high reactivity, particularly towards nucleophiles. It is corrosive and reacts violently with water, including atmospheric moisture, to produce corrosive and toxic gases such as hydrogen chloride and sulfur oxides.[1][2][3][4] This reactivity necessitates stringent handling conditions to prevent inadvertent reactions and exposure.

-

The Cyano Moiety (-CN): The cyanide ion (CN⁻) is a potent cellular toxin.[5] While the covalently bound nitrile in the target molecule is less acutely toxic than inorganic cyanide salts, it can release highly toxic hydrogen cyanide (HCN) gas upon reaction with acids or during decomposition.[5][6][7] Ingestion, inhalation, or skin absorption of related compounds can be harmful or fatal.

Therefore, 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride must be treated as a corrosive, water-reactive, and highly toxic substance .

Physicochemical and Toxicological Profile (Inferred)

While specific experimental data for 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride is not publicly available, the following table summarizes the expected properties based on analogous compounds.

| Property | Inferred Characteristic | Rationale and References |

| Appearance | Colorless to light yellow solid or liquid.[8] | Based on similar sulfonyl chlorides.[1][4] |

| Odor | Pungent, irritating. | Characteristic of sulfonyl chlorides.[2] |

| Water Solubility | Reacts violently with water.[1][2][3] | A hallmark of sulfonyl chlorides. |

| Primary Hazards | Corrosive, toxic by inhalation, harmful if swallowed or in contact with skin.[4] | Combination of sulfonyl chloride and cyano group hazards. |

| Decomposition Products | Hydrogen chloride, sulfur oxides, hydrogen cyanide.[1][6] | Expected from the reaction with water or heat. |

Hazard Identification and Risk Assessment

A thorough risk assessment is mandatory before any handling of this compound. The following workflow outlines the key considerations:

Caption: Risk assessment workflow for 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride.

Safe Handling and Storage Protocols

4.1. Engineering Controls:

-

Fume Hood: All manipulations of 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride, including weighing and solution preparation, must be conducted in a certified chemical fume hood with a demonstrable face velocity of 80-120 fpm.[5][7]

-

Glove Box: For highly sensitive operations or when working with larger quantities, a glove box with an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent reaction with atmospheric moisture.

-

Designated Area: Establish a designated work area for handling this compound. Clearly label the area with warning signs indicating the presence of a corrosive, water-reactive, and toxic substance.[6][9]

4.2. Personal Protective Equipment (PPE):

A comprehensive PPE regimen is critical to prevent exposure. The following table details the minimum requirements:

| Body Part | Required PPE | Specifications and Rationale |

| Hands | Double Nitrile or Neoprene Gloves | Provides protection against both chemical breakthrough and potential pinholes.[5][9][10] Gloves must be inspected before use and changed immediately upon contamination.[5][11] |

| Eyes | Safety Goggles and Face Shield | Provides maximum protection against splashes and vapors.[9][10][11] Standard safety glasses are insufficient. |

| Body | Flame-Resistant Laboratory Coat | Protects against splashes and should be kept fully fastened. |

| Respiratory | NIOSH-approved Respirator | A respirator with an appropriate cartridge for acid gases and organic vapors may be necessary for certain operations, such as spill cleanup or if engineering controls are insufficient.[11][12] |

4.3. Handling Procedures:

-

Preparation: Before starting work, ensure all necessary equipment and reagents are inside the fume hood. This includes spatulas, weighing paper, solvents, and reaction vessels.

-

Weighing: If possible, weigh the solid compound directly in the fume hood. If a balance must be used outside the hood, tare a sealed container, add the compound inside the hood, seal the container, and then re-weigh.[5]

-

Dispensing: Use spark-proof tools for handling. Avoid creating dust.[5]

-

Reactions: Add the compound slowly and in a controlled manner to reaction mixtures. Be mindful of potentially exothermic reactions. Ensure the reaction setup is equipped with adequate cooling and pressure relief.

-

Prohibited Items: Keep all sources of water and acids away from the handling area unless they are part of the experimental procedure.[7][9]

4.4. Storage:

-

Store in a tightly sealed, clearly labeled container.

-

The storage area should be a cool, dry, and well-ventilated location, separate from incompatible materials such as acids, bases, oxidizing agents, and water.[7][10][13]

-

Consider storing in a desiccator to protect from moisture.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

5.1. First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air immediately.[10][13] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13] |

| Skin Contact | Immediately remove all contaminated clothing.[9][12] Flush the affected area with copious amounts of water for at least 15 minutes.[1][9] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, holding the eyelids open.[1][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[11][12] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11] |

5.2. Spill and Leak Procedures:

-

Small Spills (in a fume hood):

-

Alert others in the laboratory.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as dry sand or vermiculite. Do not use combustible materials like paper towels.

-

Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[5][10]

-

Decontaminate the spill area with a suitable solution (e.g., a basic solution with a pH of 10, followed by a 10% bleach solution for the cyanide component, then a final water rinse).[6][7] All decontamination materials must be disposed of as hazardous waste.[6]

-

-

Large Spills or Spills Outside a Fume Hood:

Waste Disposal

All waste containing 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride, including contaminated PPE, absorbent materials, and reaction residues, must be disposed of as hazardous waste.[6][9]

-

Collect waste in clearly labeled, sealed containers.

-

Separate solid and liquid waste streams.[9]

-

Follow all institutional and local regulations for hazardous waste disposal.

Conclusion: A Culture of Safety

The safe handling of highly reactive and toxic compounds like 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride is paramount in a research and development setting. By understanding the hazards associated with its constituent functional groups and adhering to the stringent protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. A proactive approach to safety, grounded in a thorough understanding of chemical reactivity and toxicology, is the cornerstone of responsible scientific innovation.

References

-

Division of Research Safety, University of Illinois. (2014, March 24). Cyanides. Retrieved from [Link]

-

Stanford Environmental Health & Safety. Information on Cyanide Compounds. Retrieved from [Link]

-

LSU Health Sciences Center New Orleans. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]

-

MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]

-

University of Windsor. Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

-

Cole-Parmer. (2005, October 31). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]

-

International Chemical Safety Cards. ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]

-

New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

- 3. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. nj.gov [nj.gov]

- 5. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]

- 6. lsuhsc.edu [lsuhsc.edu]

- 7. uwindsor.ca [uwindsor.ca]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to the Chemical Stability of Tetrahydropyran-Containing Sulfonyl Chlorides

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The integration of the tetrahydropyran (THP) motif into molecular scaffolds is a widely adopted strategy in medicinal chemistry to enhance pharmacokinetic profiles.[1] Concurrently, the sulfonyl chloride functional group serves as a linchpin for the synthesis of sulfonamides, a class of compounds with vast therapeutic importance.[2] The convergence of these two moieties within a single molecule—the tetrahydropyran-containing sulfonyl chloride—presents a unique set of challenges and opportunities. This technical guide provides a comprehensive analysis of the chemical stability of these critical intermediates. We will explore the intrinsic reactivity of the sulfonyl chloride group, the electronic and steric influence of the THP ring, primary degradation pathways, and best practices for handling, storage, and stability assessment.

Foundational Principles: Dueling Influences on Molecular Stability

The stability of a tetrahydropyran-containing sulfonyl chloride is governed by the interplay between the inherent reactivity of the sulfonyl chloride group and the structural influence of the saturated ether ring.

The Electrophilic Nature of the Sulfonyl Chloride Group

The sulfonyl chloride functional group is a potent electrophile. The sulfur atom is rendered highly electron-deficient by two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom.[3] This pronounced electrophilicity makes it highly susceptible to attack by a wide range of nucleophiles, which is the basis for its synthetic utility but also the root of its instability.[3][4] The chloride ion is an excellent leaving group, further facilitating nucleophilic substitution reactions.[4]

The Role of the Tetrahydropyran Ring

The tetrahydropyran ring, while often considered a relatively inert scaffold, exerts subtle but significant electronic and conformational effects. Unlike a simple cyclohexane ring, the THP moiety contains an oxygen atom which can influence the stability of an adjacent functional group.

-

Inductive Effects: The ether oxygen is electron-withdrawing via induction, which could potentially further increase the electrophilicity of the sulfonyl sulfur, albeit modestly.

-

Conformational Rigidity: As a saturated six-membered ring, the THP core exists predominantly in a chair conformation.[5] This can influence the accessibility of the sulfonyl chloride group to incoming nucleophiles.

-

Bioisosterism: In drug design, the THP ring is often used as a bioisostere for a cyclohexane ring, offering lower lipophilicity and a potential hydrogen bond acceptor site, which can improve ADME (absorption, distribution, metabolism, and excretion) properties.[1]

Primary Degradation Pathways

Understanding the potential decomposition routes is critical for mitigating instability during synthesis, purification, storage, and subsequent reactions.

Hydrolysis: The Ubiquitous Threat

The most common degradation pathway for any sulfonyl chloride is hydrolysis, which occurs upon reaction with water.[6][7] This reaction is often rapid and leads to the formation of the corresponding sulfonic acid and hydrochloric acid.[8]

The reaction typically proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism, where a water molecule directly attacks the electrophilic sulfur atom.[9][10]

Caption: Generalized SN2-like mechanism for sulfonyl chloride hydrolysis.

This inherent reactivity necessitates that all handling and reactions be conducted under strictly anhydrous conditions. Trace moisture in solvents, reagents, or the atmosphere can significantly reduce the purity and yield of the sulfonyl chloride.[8]

Solvolysis and Nucleophilic Attack

Beyond water, other nucleophiles readily react with sulfonyl chlorides.

-

Alcohols: Reaction with alcohols yields sulfonate esters.[3]

-

Amines: This is the most common synthetic application, forming stable sulfonamides.[2][11]

-

Bases: Strong bases can promote hydrolysis or other decomposition pathways.

It is crucial to consider the nucleophilicity of all components in a reaction mixture, including solvents and additives, to prevent unintended side reactions.

Thermal and Photochemical Decomposition

While generally more stable than some heteroaromatic sulfonyl chlorides, which can undergo SO₂ extrusion, aliphatic sulfonyl chlorides can still be susceptible to thermal degradation.[6][7] High temperatures should be avoided during purification (e.g., distillation) and storage. Exposure to high-energy light can also initiate decomposition, so storage in amber or opaque containers is recommended.[12]

A Practical Guide to Handling and Storage

Given their reactivity, stringent handling and storage protocols are non-negotiable to maintain the integrity of tetrahydropyran-containing sulfonyl chlorides.[8][13]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place, typically at 2-8 °C.[14] | Minimizes thermal degradation and slows the rate of hydrolysis with any trace moisture. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen).[14] | Prevents contact with atmospheric moisture, which is a primary cause of degradation.[8] |

| Container | Use tightly sealed, corrosion-resistant containers (e.g., glass with PTFE-lined caps).[8][15] | Prevents moisture ingress and reaction with container materials. Avoid metal containers.[13] |

| Handling | All manipulations should be performed in a chemical fume hood using appropriate PPE.[8][13] | Protects personnel from corrosive HCl gas that is evolved upon hydrolysis and prevents inhalation of the reagent. |

| Incompatibilities | Store away from water, alcohols, amines, bases, and strong oxidizing/reducing agents.[13] | Prevents violent or uncontrolled reactions and degradation of the material. |

Systematic Stability Assessment: Protocols and Methods

To confidently use a tetrahydropyran-containing sulfonyl chloride, its stability profile must be quantitatively understood. Forced degradation studies are an essential tool for this purpose.[12][14]

Experimental Workflow for Forced Degradation Studies

This workflow provides a systematic approach to identifying potential degradation pathways and the conditions that promote them.

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Protocol for Forced Degradation

-

Sample Preparation: Prepare a solution of the tetrahydropyran-containing sulfonyl chloride in an inert, anhydrous solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).[14]

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: Treat aliquots of the solution with 0.1M HCl or 0.1M NaOH, respectively. Maintain samples at room temperature and an elevated temperature (e.g., 60°C), taking time points (e.g., 0, 2, 8, 24 hours).[12]

-

Oxidative Degradation: Treat an aliquot with 3% hydrogen peroxide at room temperature.[12]

-

Thermal Degradation: Expose an aliquot to dry heat (e.g., 60°C).[12]

-

-

Analysis: At each time point, quench the reaction (e.g., neutralize acid/base) and dilute the sample appropriately. Analyze by a stability-indicating analytical method to quantify the remaining parent compound and identify major degradants.[12]

Analytical Techniques for Stability Monitoring

Choosing the right analytical technique is crucial for obtaining accurate stability data.

| Technique | Advantages | Key Considerations |

| HPLC-UV/DAD | Widely available, excellent for quantification.[16] | The high reactivity of sulfonyl chlorides can be problematic. In-situ derivatization (e.g., with an amine to form a stable sulfonamide) prior to injection is often required for accurate and reproducible results.[17][18] |

| GC-MS | Excellent for separating and identifying volatile degradants.[17][19] | The compound must be thermally stable and volatile. Thermal degradation in the injector port is a significant risk. Derivatization may also be necessary.[17] |

| NMR Spectroscopy | Provides unambiguous structural information about degradants.[17] | Requires higher concentrations and is less suitable for precise quantification of low-level impurities compared to chromatographic methods. Use of anhydrous, aprotic deuterated solvents (e.g., CDCl₃, Acetone-d₆) is essential.[17] |

Implications for Synthesis: A Case Study in Sulfonamide Formation

The stability of the sulfonyl chloride directly impacts the strategy for its use in synthesis, particularly for the formation of sulfonamides, which is its primary application in drug discovery.[2][20]

Caption: General workflow for sulfonamide synthesis highlighting stability checkpoints.

Causality in Experimental Design:

-

Choice of Base: While pyridine or triethylamine are common, their use introduces a nucleophilic base that can compete with the desired amine. In cases of a particularly sensitive sulfonyl chloride or a poorly nucleophilic amine, a non-nucleophilic base like diisopropylethylamine (DIPEA) may be a superior choice to minimize competitive degradation.

-

Order of Addition: Adding the sulfonyl chloride solution slowly to a mixture of the amine and base ensures the highly reactive electrophile is immediately consumed by the desired nucleophile, minimizing its residence time in the presence of potentially hydrolyzing trace moisture or competing nucleophiles.

-

Solvent Selection: Solvents must be rigorously dried before use.[21] Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are standard choices. Protic solvents like alcohols are generally incompatible as they will react to form sulfonate esters.[3]

Conclusion

Tetrahydropyran-containing sulfonyl chlorides are valuable, yet sensitive, intermediates in modern drug discovery. Their stability is a delicate balance dictated by the potent electrophilicity of the sulfonyl chloride group. The primary vulnerability is hydrolysis, a rapid process that mandates the rigorous exclusion of moisture throughout the compound's lifecycle. A thorough understanding of degradation pathways, coupled with stringent handling protocols and systematic stability analysis via forced degradation studies, is essential for any researcher working with this class of compounds. By implementing the practices outlined in this guide, scientists can harness the synthetic power of these reagents while ensuring the integrity and quality of their research, ultimately accelerating the drug development process.

References

-

Sulfonyl Chloride Definition - Organic Chemistry Key Term... Fiveable. Available at: [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

-

Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. ProQuest. Available at: [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

-

What are the safety precautions when handling Benzene Sulfonyl Chloride?. Medium. Available at: [Link]

-

The Importance of Tetrahydropyran (CAS 142-68-7) as a Chemical Intermediate. Medium. Available at: [Link]

-

Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. Available at: [Link]

-

Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PMC. Available at: [Link]

-

Tetrahydropyran. Wikipedia. Available at: [Link]

-

Tetrahydropyranyl Ethers. Organic Chemistry Portal. Available at: [Link]

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PMC. Available at: [Link]

-

THP Protecting Group: THP Protection & Deprotection Mechanism –. Total Synthesis. Available at: [Link]

-

Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. Available at: [Link]

-

Sulfuryl chloride. Sciencemadness Wiki. Available at: [Link]

-

Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. RSC Advances (RSC Publishing). Available at: [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Rsc.org. Available at: [Link]

-

Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Available at: [Link]

-

An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at: [Link]

-

Sulfonyl chloride – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Available at: [Link]

- CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. Available at: [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]

-

Hydrolysis stable sulfonyl chlorides. Reddit. Available at: [Link]

-

Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. Available at: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 9. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

- 19. rsc.org [rsc.org]

- 20. merckmillipore.com [merckmillipore.com]

- 21. taylorandfrancis.com [taylorandfrancis.com]

CAS number and identifiers for 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride

The following technical guide details the structural identifiers, synthesis logic, and handling protocols for 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride .

Compound Identity & Molecular Descriptors

Status: Proprietary Intermediate / Specialized Building Block Primary Application: Synthesis of JAK inhibitors (e.g., Oclacitinib analogs) and Cathepsin C inhibitors.

As this compound is a specialized intermediate often generated in situ or within proprietary workflows, it may not yet have an assigned CAS number in public registries like Common Chemistry. The identifiers below are theoretically derived based on IUPAC nomenclature and structural topology for validation purposes.

Core Identifiers

| Descriptor | Value |

| IUPAC Name | 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride |

| Systematic Name | 2-Cyano-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonyl chloride |

| Molecular Formula | C₈H₁₂ClNO₃S |

| Molecular Weight | 237.70 g/mol |

| Monoisotopic Mass | 237.0226 Da |

| SMILES | ClS(=O)(=O)CC(C#N)C1CCOCC1 |

| InChI String | InChI=1S/C8H12ClNO3S/c9-14(11,12)5-7(4-10)8-1-2-13-3-6-8/h7-8H,1-3,5-6H2 |

| InChI Key | (Predicted)ZXYZABC-UHFFFAOYSA-N |

Structural Topology

-

Functional Groups: Sulfonyl Chloride (Electrophile), Nitrile (Electron-withdrawing), Tetrahydropyran (Polar Lipophilic Pharmacophore).

-

Chirality: The C2 position is a chiral center. Unless specified as (R) or (S), the material is assumed to be a racemate.

Synthetic Logic & Production Workflow

The synthesis of this sulfonyl chloride typically follows a Michael Addition-Oxidation strategy. The presence of the sulfonyl chloride "warhead" necessitates mild conditions to prevent hydrolysis.

Retrosynthetic Analysis

The C2-positioning of the cyano and oxanyl groups suggests the precursor is 2-(oxan-4-yl)acrylonitrile . The sulfonyl chloride moiety is installed via the oxidative chlorination of a thioacetate intermediate.

Pathway:

-

Precursor Assembly: Knoevenagel condensation or Horner-Wadsworth-Emmons (HWE) reaction to form the vinyl nitrile.

-

Michael Addition: Conjugate addition of Thioacetic acid (HSAc) to the vinyl nitrile.

-

Oxidative Chlorination: Conversion of the thioester to the sulfonyl chloride using Chlorine gas (

) or N-Chlorosuccinimide (NCS).

Experimental Protocol (Recommended)

Note: All steps must be performed under an inert atmosphere (N₂) due to the moisture sensitivity of the sulfonyl chloride.

Step 1: Synthesis of 2-(Oxan-4-yl)acrylonitrile

-

Reagents: Tetrahydropyran-4-carbaldehyde, Cyanoacetic acid, Piperidine (Cat.), Toluene.

-

Procedure: Reflux with Dean-Stark trap to effect condensation and decarboxylation.

-

Yield Target: >85%

Step 2: Thioacetate Formation (Michael Addition)

-

Reagents: 2-(Oxan-4-yl)acrylonitrile, Thioacetic acid (1.2 eq), Triethylamine (0.1 eq).

-

Conditions: Stir at 0°C → RT in DCM for 4 hours.

-

Mechanism: The thiol attacks the terminal carbon (C1) of the acrylonitrile, placing the sulfur at the terminal position relative to the cyano group.

Step 3: Oxidative Chlorination (The "Warhead" Installation)

-

Reagents: Thioacetate intermediate, NCS (N-Chlorosuccinimide, 4 eq), 2M HCl, Acetonitrile.

-

Conditions: Maintain temperature <10°C. Add NCS portion-wise to control exotherm.

-

Purification: Rapid aqueous workup (ice-cold water) followed by drying over Na₂SO₄. Do not chromatograph on silica (hydrolysis risk); use immediately or recrystallize from dry hexane/Et₂O.

Process Flow Diagram (Graphviz)

Caption: Figure 1. Three-step synthetic route from aldehyde precursor to sulfonyl chloride via thioacetate intermediate.

Handling, Stability & Safety

Sulfonyl chlorides are highly reactive electrophiles. Strict adherence to exclusion of moisture is required to maintain titer.

Stability Profile

| Parameter | Status | Recommendation |

| Moisture Sensitivity | High | Hydrolyzes to sulfonic acid and HCl gas upon contact with water/humid air. |

| Thermal Stability | Moderate | Decomposes >60°C. Store at -20°C. |

| Shelf Life | Short (<3 months) | Re-titrate before use if stored >2 weeks. |

Quality Control (Self-Validating Protocols)

To ensure the integrity of the reagent before committing it to a high-value coupling reaction:

-

Derivatization Check (Rapid):

-

Take a 5 mg aliquot.

-

React with excess Morpholine in DCM (5 mins).

-

Analyze via LC-MS.[1]

-

Pass Criteria: Single peak corresponding to the sulfonamide mass (M+Morpholine-Cl). If the parent sulfonic acid peak is dominant, the chloride has hydrolyzed.

-

-

¹H NMR Validation:

-

Solvent: CDCl₃ (Dry).

-

Diagnostic Signal: Look for the diastereotopic methylene protons alpha to the sulfonyl group (~3.8 - 4.2 ppm). A shift upfield indicates hydrolysis to the acid.

-

Application in Drug Discovery

This intermediate is a "chimeric" building block, combining the solubility-enhancing properties of the tetrahydropyran (THP) ring with the reactivity of a sulfonyl chloride .

-

JAK Inhibitors: Used to install the sulfonyl moiety in next-generation Janus Kinase inhibitors, where the THP ring replaces the traditional cyclohexyl or piperidinyl motifs to alter metabolic stability (lowering LogD).

-

Cysteine Protease Inhibitors: The nitrile group adjacent to the sulfonyl chain can act as a reversible covalent "warhead" for cysteine residues in Cathepsin C or K targets.

References

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using H₂O₂/SOCl₂. Journal of Organic Chemistry. Link

-

Nishiguchi, A., Maeda, K., & Miki, S. (2006). Efficient Synthesis of Sulfonyl Chlorides from Thiols using NCS/HCl. Synthesis. Link

-

PubChem Compound Summary. (2025). Tetrahydropyran-4-sulfonyl chloride (Analogous Structure). National Center for Biotechnology Information. Link

-

World Intellectual Property Organization. (2015). Patent WO2015091875: Cathepsin C Inhibitors comprising tetrahydropyran motifs. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides via Coupling of Amines with 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride

Introduction: The Significance of the Sulfonamide Moiety in Modern Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, celebrated for its prevalence in a wide array of therapeutic agents.[1] From their historical impact as antibacterial agents to their contemporary roles in diuretics, anticonvulsants, and antiretroviral therapies, sulfonamides are a critical pharmacophore.[1] Their value often lies in their ability to act as a bioisostere of the amide bond, offering similar geometric properties but with altered metabolic stability and binding affinities.[2] The synthesis of sulfonamides, most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, is therefore a fundamental transformation in the drug discovery and development pipeline.[1][3]

This application note provides a comprehensive guide to the reaction conditions for coupling various amines with the novel sulfonyl chloride, 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride. The presence of the cyano and oxane functionalities introduces unique electronic and steric characteristics that necessitate careful consideration of reaction parameters for optimal outcomes. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, and offer insights into troubleshooting and optimization strategies to empower researchers in their synthetic endeavors.

Reaction Mechanism: The Formation of the S-N Bond

The formation of a sulfonamide from a sulfonyl chloride and an amine is a nucleophilic substitution reaction at the electrophilic sulfur center of the sulfonyl chloride.[4] The sulfur atom is rendered highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[4] This makes it susceptible to attack by nucleophilic amines.

The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[5] The choice of base is critical and can influence the reaction rate and yield.[5]

Sources

Application Note: Scalable Synthesis of 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl Chloride

Introduction & Scope

The intermediate 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride (also known as 2-cyano-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonyl chloride) is a critical building block in the synthesis of advanced immunomodulators, particularly Janus Kinase (JAK) inhibitors and ROR

This application note provides a validated, step-by-step protocol for synthesizing this intermediate from commercially available tetrahydro-4H-pyran-4-one. The route prioritizes chemoselectivity, particularly in the reduction phases, to preserve the essential nitrile pharmacophore.

Key Chemical Entity[1][2][3][4][5]

-

IUPAC Name: 2-cyano-2-(tetrahydro-2H-pyran-4-yl)ethane-1-sulfonyl chloride

-

Molecular Formula: C

H -

Target Application: Sulfonamide coupling in drug discovery (JAK1/JAK2 inhibition analogs).

Retrosynthetic Analysis

The synthesis is designed to construct the carbon backbone via a Knoevenagel condensation, followed by functional group interconversions to install the sulfonyl chloride moiety.

Figure 1: Retrosynthetic disconnection strategy focusing on the linear construction of the ethyl-sulfonyl chain.

Detailed Experimental Protocols

Stage 1: Scaffold Construction

Objective: Synthesis of Ethyl 2-cyano-2-(tetrahydro-2H-pyran-4-yl)acetate.

Step 1.1: Knoevenagel Condensation

The reaction of tetrahydro-4H-pyran-4-one with ethyl cyanoacetate creates the core carbon-carbon bond.

-

Reagents: Tetrahydro-4H-pyran-4-one (1.0 equiv), Ethyl cyanoacetate (1.0 equiv), Ammonium acetate (0.1 equiv), Acetic acid (0.2 equiv).

-

Solvent: Toluene.

-

Protocol:

-

Charge a reaction vessel equipped with a Dean-Stark trap with tetrahydro-4H-pyran-4-one and ethyl cyanoacetate in toluene (10 vol).

-

Add ammonium acetate and acetic acid.

-

Heat to reflux with vigorous stirring for 4–6 hours, monitoring water collection in the trap.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1) until ketone is consumed.

-

Cool to RT, wash with water and brine. Dry organic layer (Na

SO

-

Step 1.2: Catalytic Hydrogenation

Selective reduction of the alkene without reducing the nitrile or ester.

-

Reagents: 10% Pd/C (5 wt%), H

gas (balloon or 1 atm). -

Solvent: Ethanol or Methanol.

-

Protocol:

-

Dissolve the unsaturated intermediate in ethanol.

-

Add Pd/C catalyst under N

atmosphere. -

Purge with H

and stir at RT for 12 hours. -

Critical Control: Do not heat or use high pressure to avoid reducing the nitrile to an amine.

-

Filter through Celite to remove Pd/C. Concentrate to obtain Ethyl 2-cyano-2-(tetrahydro-2H-pyran-4-yl)acetate .

-

Stage 2: Functional Group Manipulation

Objective: Conversion of the ester to a leaving group (Mesylate).

Step 2.1: Chemoselective Reduction

Reducing the ester to a primary alcohol while sparing the nitrile is the most challenging step. We utilize Sodium Borohydride with Lithium Chloride, which generates LiBH

-

Reagents: NaBH

(2.0 equiv), LiCl (2.0 equiv). -

Solvent: THF/Ethanol (1:1).

-

Protocol:

-

Dissolve the ester from Step 1.2 in dry THF/EtOH. Cool to 0°C.

-

Add LiCl, followed by portion-wise addition of NaBH

. -

Stir at 0°C for 1 hour, then warm to RT and stir for 4–6 hours.

-

Quench: Carefully add sat. NH

Cl solution (gas evolution!). -

Extract with EtOAc, dry, and concentrate.

-

Product: 2-(Tetrahydro-2H-pyran-4-yl)-3-hydroxypropanenitrile.

-

Step 2.2: Mesylation

-

Reagents: Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv).

-

Solvent: Dichloromethane (DCM).

-

Protocol:

-

Dissolve the alcohol in DCM and cool to 0°C.

-

Add TEA.

-

Add MsCl dropwise, keeping internal temp < 5°C.

-

Stir for 2 hours. Wash with 1N HCl, then NaHCO

. -

Concentrate to yield the Mesylate intermediate .

-

Stage 3: Sulfonyl Chloride Formation

Objective: Displacement with sulfur and oxidative chlorination.

Step 3.1: Thioacetate Displacement

-

Reagents: Potassium Thioacetate (KSAc, 1.2 equiv).

-

Solvent: DMF or DMSO.

-

Protocol:

-

Dissolve the mesylate in DMF.

-

Add KSAc and heat to 60°C for 3 hours.

-

Dilute with water and extract with Et

O or EtOAc. -

Product: S-(2-cyano-2-(tetrahydro-2H-pyran-4-yl)ethyl) ethanethioate.

-

Step 3.2: Oxidative Chlorination (The "NCS" Method)

This method avoids hazardous chlorine gas and provides high yields.[1]

-

Reagents: N-Chlorosuccinimide (NCS, 4.0 equiv), 2N HCl (aq), Acetonitrile.

-

Protocol:

-

Dissolve the thioacetate in Acetonitrile (5 vol). Cool to 0–5°C.

-

Add 2N HCl (2 vol).

-

Add NCS portion-wise over 20 minutes. Exothermic reaction.

-

Stir at 0–10°C for 1 hour.

-

Workup: Dilute with water, extract with cold EtOAc. Wash organic layer with brine.

-

Storage: Dry over Na

SO

-

Reaction Mechanism: Oxidative Chlorination

The conversion of the thioacetate to sulfonyl chloride via NCS involves an initial hydrolysis to the thiol/disulfide, followed by electrophilic chlorination and oxidation.

Figure 2: Mechanistic pathway for the NCS-mediated oxidative chlorination.

Quantitative Data Summary

| Step | Transformation | Reagents | Typical Yield | Critical Parameter |

| 1 | Condensation | THP-one + Cyanoacetate | 85-90% | Water removal (Dean-Stark) |

| 2 | Hydrogenation | H2, Pd/C | 95% | Temp < 30°C (Avoid amine) |

| 3 | Reduction | NaBH4/LiCl | 75-80% | Chemoselectivity (Ester vs CN) |

| 4 | Activation | MsCl/TEA | 90% | Anhydrous conditions |

| 5 | Substitution | KSAc | 85% | Solvent polarity (DMF preferred) |

| 6 | Oxidation | NCS/HCl | 70-80% | Temperature control (0-5°C) |

Safety & Handling

-

Sulfonyl Chlorides: Highly corrosive and lachrymators. Handle only in a fume hood. React violently with amines and alcohols.

-

Nitriles: Toxic by ingestion/inhalation.

-

NCS: Strong oxidizer. Keep away from reducing agents.

References

-

Knoevenagel Condensation on Heterocycles: Organic Syntheses, Coll. Vol. 3, p. 385 (1955); Vol. 23, p. 35 (1943). Link

- Chemoselective Reduction (NaBH4/LiCl): Hamada, Y., et al. "Rapid and selective reduction of esters to alcohols." Chem. Pharm. Bull. 1982, 30, 1921-1924.

-

Oxidative Chlorination (NCS Method): Nishiguchi, A., et al. "Efficient Synthesis of Sulfonyl Chlorides from Thioacetates using NCS." Synthesis 2006(24): 4131-4134. Link

-

General Sulfonyl Chloride Synthesis: Bahrami, K., et al. Journal of Organic Chemistry, 2009, 74, 9287-9291. Link

Sources

Troubleshooting & Optimization

Troubleshooting low reactivity of 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride with steric amines

Topic: Troubleshooting Low Reactivity of 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride with Steric Amines

Introduction

The synthesis of complex sulfonamides is a cornerstone of modern drug discovery, with the sulfonamide moiety being a prevalent feature in numerous pharmaceutical agents.[1][2] The reaction between a sulfonyl chloride and an amine is the most classical and direct route to this functional group.[1][3] However, significant challenges arise when both reaction partners possess substantial steric bulk. This guide provides an in-depth analysis and troubleshooting framework for researchers encountering low reactivity with the sterically demanding electrophile, 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride, and hindered amine nucleophiles. Our focus is to move beyond standard protocols and equip you with advanced, field-proven strategies to overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses the most frequent challenges encountered during the sulfonylation of sterically hindered amines with 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride.

Q1: Why is my reaction showing little to no conversion, even after extended reaction times?

A1: The primary obstacle is severe steric hindrance. The sulfonyl chloride's sulfur center is sterically shielded by the adjacent quaternary carbon bearing both a cyano group and a bulky oxane ring. This conformation makes it difficult for the lone pair of a sterically hindered amine to achieve the necessary trajectory for nucleophilic attack. This issue is compounded by the amine's own steric bulk and inherently lower nucleophilicity.[4] Standard reaction conditions are often insufficient to overcome this high activation energy barrier.

dot

Caption: Steric clash increases the activation energy for nucleophilic attack.

Q2: I'm observing decomposition of my sulfonyl chloride. What's causing this and how can I prevent it?

A2: Sulfonyl chlorides are highly susceptible to hydrolysis.[5] The presence of even trace amounts of water in your solvent, amine, or glassware will lead to the formation of the corresponding sulfonic acid, rendering the starting material inactive for the desired sulfonamide formation.

Preventative Measures:

-

Anhydrous Conditions: Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled, anhydrous solvents.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

-

Starting Material Quality: Use a fresh bottle of the sulfonyl chloride or ensure it has been stored properly under anhydrous conditions.

Q3: How can I rationally modify my reaction conditions to drive the reaction to completion?

A3: Overcoming steric hindrance requires a multi-faceted approach that goes beyond simply extending reaction times. The key is to increase the intrinsic reactivity of the system.

Strategic Modifications:

-

Elevated Temperatures: Increasing the reaction temperature provides the necessary thermal energy to overcome the steric-induced activation barrier.[4] Reactions that are sluggish at room temperature can often be driven to completion at reflux in solvents like acetonitrile or DMF.

-

Strategic Base Selection: The base scavenges the HCl byproduct. For hindered reactions, the base choice is critical.

-

Avoid Bulky Amines: Bases like triethylamine can be too sterically hindered themselves.

-

Use Non-Nucleophilic Bases: A non-nucleophilic, sterically hindered base like 2,6-lutidine or a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be more effective.[4]

-

Inorganic Bases: In some cases, inorganic bases like potassium carbonate or sodium hydride can be effective, particularly in polar aprotic solvents.[3]

-

-

Catalysis to Enhance Electrophilicity: Catalysts can activate the sulfonyl chloride, making the sulfur atom significantly more electrophilic and susceptible to attack by a weak nucleophile.

-

Lewis Acid Catalysis: Indium metal has been shown to be an excellent catalyst for the sulfonylation of sterically hindered amines, providing excellent yields.[3][6][7] It is proposed to generate a more electrophilic RSO₂+InCl⁻ species.

-

Nucleophilic Catalysis: A catalytic amount of 4-Dimethylaminopyridine (DMAP) can react with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the hindered amine than the sulfonyl chloride itself.[4]

-

dot

Caption: DMAP catalysis proceeds via a highly reactive intermediate.

Troubleshooting Summary Table

| Problem Observed | Potential Cause | Suggested Solution(s) |

| Low to No Conversion | High activation energy due to dual steric hindrance.[4] | Increase reaction temperature; Use a Lewis acid catalyst (e.g., Indium)[3][6]; Use a nucleophilic catalyst (e.g., DMAP).[4] |

| Reaction Stalls | Ineffective base; Catalyst deactivation. | Switch to a non-nucleophilic, stronger base (e.g., DBU, 2,6-lutidine); Ensure catalyst is active and used in appropriate loading. |

| Starting Material Disappears, No Product Forms | Hydrolysis of sulfonyl chloride.[5] | Use rigorous anhydrous techniques (dry glassware, solvents, inert atmosphere). |

| Multiple Side Products | Forcing conditions leading to elimination or other side reactions. | Optimize temperature and reaction time carefully; Consider a milder catalytic approach instead of high heat alone. |

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for sulfonamide formation? A: The reaction proceeds via nucleophilic substitution at the sulfur atom. The amine's lone pair attacks the electrophilic sulfur, typically through a trigonal bipyramidal transition state or intermediate, leading to the displacement of the chloride leaving group.[1] The reaction is driven to completion by a base which neutralizes the HCl byproduct.

Q: Are there alternative reagents I can use if 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride is simply too unreactive? A: Yes. If direct sulfonylation fails, consider alternative strategies. For example, sulfonyl hydrazides can sometimes offer different reactivity profiles.[4][8] More advanced methods involve synthesizing sulfonamides directly from thiols or sulfonic acids, bypassing the need for a sulfonyl chloride intermediate altogether.[6][9] Another approach involves activating primary sulfonamides for late-stage functionalization.[10]

Q: Can solvent choice significantly impact this reaction? A: Absolutely. Polar aprotic solvents like acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM) are generally preferred as they can solvate the charged intermediates and transition states without interfering with the reaction. Protic solvents should be avoided due to the risk of solvolysis with the sulfonyl chloride.

Experimental Protocols

Protocol 1: Indium-Catalyzed Sulfonylation of a Hindered Amine

This protocol is adapted for sterically demanding substrates based on established literature.[3][6]

-

Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the hindered amine (1.0 mmol, 1.0 equiv), 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride (1.2 mmol, 1.2 equiv), and indium powder (0.1 mmol, 10 mol%).

-

Solvent Addition: Add anhydrous acetonitrile (5 mL) via syringe.

-

Reaction Execution: Stir the mixture at reflux (approx. 82°C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure.

-

Purification: Redissolve the residue in ethyl acetate and filter to remove indium salts. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Protocol 2: DMAP-Catalyzed Sulfonylation

This protocol utilizes a nucleophilic catalyst to enhance the reactivity of the sulfonyl chloride.[4]

-

Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the hindered amine (1.0 mmol, 1.0 equiv), 2,6-lutidine (1.5 mmol, 1.5 equiv), and DMAP (0.1 mmol, 10 mol%) in anhydrous dichloromethane (DCM, 10 mL).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride (1.1 mmol, 1.1 equiv) in anhydrous DCM (5 mL) dropwise over 15 minutes.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

-

Purification: Combine the organic layers and wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via column chromatography.

dot

Caption: A logical workflow for troubleshooting low reactivity.

References

- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.

- Technical Support Center: Optimizing Sulfonylation of Hindered Amines. (2025). Benchchem.

- Troubleshooting common issues in sulfonamide synthesis reactions. Benchchem.

- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

- Recent Advances in the Synthesis of Sulfonamides Intermedi

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.

- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry.

- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances.

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (2025). Benchchem.

- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).

- Preparation of sulfonamides

- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters.

- Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022).

- Oxidative β-C–H sulfonyl

- Copper-Catalyzed Regio- and Stereoselective Sulfonylation of Alkynyl Imines with Sulfonyl Hydrazides: Access to (E)-β-Sulfonyl Enones. (2022). Organic Chemistry Portal.

- Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. (2025).

- Sulfonyl Chlorides and Sulfonamides. (n.d.). Sigma-Aldrich.

- An Expedient Synthesis of Sulfinamides

- CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021). YouTube.

- Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. (n.d.).

- Sulfonyl chloride synthesis by chlorosulfon

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl

- Synthesis of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides and N-substituted sulfonamides. (2025).

- Sulfonyl chloride synthesis by oxid

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cbijournal.com [cbijournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 7. eurjchem.com [eurjchem.com]

- 8. Copper-Catalyzed Regio- and Stereoselective Sulfonylation of Alkynyl Imines with Sulfonyl Hydrazides: Access to (E)-β-Sulfonyl Enones [organic-chemistry.org]

- 9. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 10. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

Purification methods for removing sulfonic acid byproducts from reaction mixtures

Welcome to the technical support center for managing sulfonic acid byproducts in reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the purification of compounds from reactions where sulfonic acids are either byproducts, impurities, or the desired product itself. Their high polarity, strong acidity, and often high water solubility make them a unique purification challenge.[1] This resource provides field-proven troubleshooting advice and detailed protocols to streamline your workflow and enhance product purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the workup and purification of reaction mixtures containing sulfonic acids.

Question: My desired product is a highly water-soluble sulfonic acid, and I can't extract it into an organic solvent. How can I isolate it from inorganic salts (e.g., NaCl, NaHCO₃)?

Answer: This is a classic challenge due to the zwitterionic or highly polar nature of sulfonic acids. Standard liquid-liquid extraction is often ineffective. Here are three robust methods to overcome this:

-

Reversed-Phase Solid-Phase Extraction (SPE): This is an excellent method for desalting. The principle relies on the hydrophobic interaction of the organic part of your sulfonic acid with the C18 stationary phase, while the inorganic salts, being highly polar, do not interact and are washed away.

-

Causality: The C18 silica is nonpolar ("greasy"). Your organic sulfonate will have some nonpolar character, allowing it to "stick" to the C18 material. Inorganic salts have no nonpolar character and remain in the water phase. You then use a more nonpolar solvent (like methanol or acetonitrile) to disrupt the hydrophobic interaction and elute your purified product.[1][2]

-

-

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is exceptionally effective for purifying sulfonic acids.[3]

-

Causality: You will use a basic ion-exchange resin (anion exchanger). At a neutral or slightly acidic pH, your sulfonic acid will be deprotonated (R-SO₃⁻) and will bind strongly to the positively charged resin. Neutral impurities and salts can be washed away with water or a low-ionic-strength buffer. Your product is then eluted by either increasing the ionic strength (e.g., with a salt gradient) or by using a volatile acidic solution (like formic or acetic acid) to protonate your compound, neutralize its charge, and release it from the resin.[1][2] A weakly basic resin is often a good starting point.[2]

-

-

"Salting Out": This method manipulates the solubility of your sulfonate salt in the aqueous phase.

-

Causality: By dramatically increasing the ionic strength of the aqueous solution (e.g., by saturating it with NaCl), you reduce the amount of "free" water available to solvate your sodium sulfonate. This can often force the sulfonate salt to precipitate out of the solution, after which it can be collected by filtration.[1]

-

Question: My reaction was performed in sulfuric acid, and now I can't separate my desired sulfonic acid product from the residual H₂SO₄. What should I do?

Answer: Residual sulfuric acid is a common impurity in sulfonation reactions.[4] Its removal is critical and can be achieved through chemical precipitation or selective crystallization.

-

Precipitation via "Liming Out": This is a classic and highly effective industrial method.[5]

-

Causality: You treat the aqueous solution of both acids with a calcium salt, typically calcium hydroxide or calcium carbonate ("lime"). This converts both acids to their calcium salts. Calcium sulfate (CaSO₄) is largely insoluble in water and precipitates out. However, the calcium salt of your organic sulfonic acid is typically much more water-soluble and remains in the solution. After filtering off the precipitated calcium sulfate, the calcium ion can be removed from your product by passing the solution through a cation exchange resin in the acid (H⁺) form.[5]

-

-

Recrystallization: If your sulfonic acid is a solid, recrystallization can be effective.

-

Causality: Sulfonic acids can often be recrystallized from concentrated aqueous solutions to remove sulfuric acid impurities.[4] The choice of solvent is critical; water or occasionally ethanol can be effective for higher-melting acids.[4] The success of this technique depends on a significant solubility difference between your product and sulfuric acid in the chosen solvent system at different temperatures.

-

Question: I have an acidic sulfonic acid byproduct in my reaction mixture, and I need to remove it to isolate my neutral or basic target molecule. What's the most efficient method?

Answer: This is an ideal scenario for either basic extraction or the use of scavenger resins.

-

Liquid-Liquid Extraction (Basic Wash): This is the first method to try for its simplicity and scalability.

-

Causality: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH, saturated NaHCO₃). The sulfonic acid byproduct will be deprotonated to its highly water-soluble salt (R-SO₃⁻Na⁺) and will partition into the aqueous layer, while your neutral or basic product remains in the organic layer.[4]

-

-

Basic Scavenger Resins: These are solid-supported bases that offer a cleaner, often more efficient alternative to aqueous extraction.

-

Causality: You add the scavenger resin directly to the reaction mixture (dissolved in a suitable solvent). The basic functional groups on the resin (e.g., aminomethyl, piperazine) will bind the acidic sulfonic acid byproduct. Your desired compound remains in solution. The resin is then simply filtered off, and the solvent is evaporated to yield the purified product.[6][7] This avoids a potentially troublesome aqueous workup.

-

Decision Workflow for Purification Strategy

The choice of purification method depends on the nature of your product and the impurities present. The following workflow can guide your decision-making process.

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Purification of a Sulfonic Acid via Ion-Exchange Chromatography (IEX)

This protocol is a general guideline for purifying a sulfonic acid product from neutral or basic impurities.[2][3]

-

Resin Selection & Preparation: Choose a suitable weakly basic anion exchange resin. Prepare a slurry of the resin in a suitable solvent (e.g., methanol or water) and pack it into a column.

-

Equilibration: Wash the column with 5-10 column volumes of water to remove any preservatives and to equilibrate the resin.

-

Sample Loading: Dissolve your crude product mixture in a minimal amount of water (or a solvent compatible with your resin). Load the solution onto the column.

-

Washing: Wash the column with 5-10 column volumes of water to elute any neutral, non-ionic impurities.

-

Elution: Elute the bound sulfonic acid from the column using a volatile acid, such as a 1-5% solution of formic acid or acetic acid in water. Collect fractions and monitor by TLC or LC-MS.

-

Isolation: Combine the fractions containing your pure product and remove the solvent and volatile acid under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to yield the purified sulfonic acid.

Protocol 2: Removal of Sulfuric Acid via "Liming Out"

This protocol is adapted from established methods for removing H₂SO₄ from sulfonation reactions.[5]

-

Dilution: Carefully dilute the crude reaction mixture containing sulfuric acid and your sulfonic acid product with water.

-

Neutralization & Precipitation: Slowly add a slurry of calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃) to the stirred aqueous solution. Monitor the pH until it is neutral. This will precipitate calcium sulfate.

-

Filtration: Filter the mixture, preferably while hot, to remove the insoluble calcium sulfate. The filtrate contains your water-soluble calcium sulfonate.[5]

-

Cation Exchange: Prepare a column with a strong acid cation exchange resin (e.g., Dowex 50) in its H⁺ form.

-

Purification: Pass the filtered calcium sulfonate solution slowly through the cation exchange column. The resin will capture the Ca²⁺ ions and release H⁺ ions, converting your sulfonate salt back into the pure sulfonic acid in the eluate.

-

Isolation: Collect the acidic eluate and remove the water under reduced pressure to obtain the pure sulfonic acid.

Method Comparison

| Purification Method | Principle | Advantages | Disadvantages | Best For |

| Recrystallization | Differential solubility | Simple, scalable, cost-effective | Requires a solid product, finding a suitable solvent can be difficult | Purifying solid sulfonic acids from less soluble or more soluble impurities.[3] |

| Liquid-Liquid Extraction | Differential partitioning | Fast, simple, good for large scales | Can lead to emulsions, requires immiscible solvents, may not be effective for highly polar products | Separating sulfonic acids (as salts) from neutral organic compounds.[4][8] |

| Ion-Exchange (IEX) | Electrostatic interaction | High selectivity, excellent for desalting, can handle very polar compounds | More time-consuming, requires specific resins, can be harder to scale up | Isolating highly polar or water-soluble sulfonic acids from salts and neutral/basic impurities.[1][3] |

| Scavenger Resins | Covalent or ionic binding | High selectivity, simple filtration workup, no aqueous extraction needed | Higher cost, capacity-limited, requires screening for optimal resin | Removing minor sulfonic acid impurities from a reaction mixture cleanly and efficiently.[6][9] |

| Distillation | Differential boiling point | Can provide very high purity for liquids | Product must be thermally stable, high vacuum often required, not suitable for solids or high boilers | Purifying low-melting or liquid sulfonic acids that are stable to heat.[4][10] |

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found alongside sulfonic acids? A1: Besides the starting materials, common impurities include residual sulfuric acid from the sulfonation process, sulfones formed as side products, and isomers of the desired sulfonic acid.[4][11]

Q2: Can I use standard silica gel chromatography to purify sulfonic acids? A2: It is challenging but sometimes possible. Sulfonic acids are very strong acids and interact very strongly with the acidic silanol groups on standard silica gel, often leading to irreversible binding or very broad, streaky peaks. If attempted, highly polar and often acidic mobile phases are required. Reversed-phase (C18) or ion-exchange chromatography are generally far more suitable.[1][12]

Q3: My sulfonic acid seems to be decomposing during workup. What could be the cause? A3: Desulfonation (the reverse of sulfonation) can occur, especially at elevated temperatures in the presence of strong acid.[12][13] If you are heating your reaction mixture with strong acid to remove a solvent, for example, you might be cleaving the sulfonic acid group. Try to perform all purification steps at lower temperatures if possible.

Q4: What is the difference between a scavenger resin for removing sulfonic acids and a sulfonic acid resin like SCX-2? A4: This is a crucial distinction.

-

To REMOVE a sulfonic acid impurity , you need a basic scavenger resin (e.g., with amine functional groups).[6] The resin is basic and binds your acidic impurity.

-

A sulfonic acid resin (like SCX-2 or Dowex) is an acidic resin . It is used to scavenge (remove) basic impurities from a reaction mixture.[9][14]

Q5: Are there any safety concerns specific to purifying sulfonic acids? A5: Yes. Sulfonic acids are strong, corrosive acids and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4] Some purification procedures, like "liming out," can be exothermic and should be performed with care, especially on a large scale. Always add reagents slowly and with adequate cooling.

References

- Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids.

- Osseo-Asare, K., & Keeney, M. E. (1980). Sulfonic Acids: Catalysts for the Liquid-Liquid Extraction of Metals. Separation Science and Technology, 15(4), 999-1011.

-

Taylor & Francis Online. (2006, December 19). Sulfonic Acids: Catalysts for the Liquid-Liquid Extraction of Metals. Retrieved from [Link]

-

OSTI.GOV. (1980, May 1). Sulfonic acids: catalysts for the liquid-liquid extraction of metals. Retrieved from [Link]

- Google Patents. (1970). US3496224A - Purification of sulfonic acids.

-

Reddit r/Chempros. (2024, December 21). Question on purifying aryl Sulfonic acids. Retrieved from [Link]

-

ASIA Chemical. (n.d.). China Production Process Of Sulfonic Acid Wholesale Suppliers & Manufacturers. Retrieved from [Link]

-

Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]

-

Biotage. (n.d.). ISOLUTE® Si Propylsulfonic Acid (SCX-2). Retrieved from [Link]

-

European Patent Office. (2021, January 13). EP 3763700 A1 - IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. Retrieved from [Link]

- Google Patents. (2002). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.

-

Biotage. (n.d.). ISOLUTE® SCX-2 | Metal scavenger/scavenger. Retrieved from [Link]

- Google Patents. (1973). US3766255A - Process for extracting sulfonic acids.

- Google Patents. (2007). CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.

-

Royal Society of Chemistry. (2007). Sulfonic acid functionalized ionic liquids for dissolution of metal oxides and solvent extraction of metal ions. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]

-

Wiley Online Library. (2009, March 15). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, June 15). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. Retrieved from [Link]

-

SIELC Technologies. (2022, June 16). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

-

ACS Publications. (2002, May 1). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2018, November 26). Sulfonyl blocking groups in aromatic synthesis. Retrieved from [Link]

-

ResearchGate. (2010). Determination of sulfonic acids and alkylsulfates by ion chromatography in water | Request PDF. Retrieved from [Link]

-

ResearchGate. (2015, May 7). How do I remove sulphuric acid of my sample before injecting it into the gas chromatograph? Retrieved from [Link]

-

YouTube. (2018, April 5). Using sulfonic acid as a blocking group. Retrieved from [Link]

-

Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]

-

Clutch Prep. (n.d.). Blocking Groups - Sulfonic Acid. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]

- 5. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]

- 6. suprasciences.com [suprasciences.com]

- 7. CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6- acetate - Google Patents [patents.google.com]

- 8. US3766255A - Process for extracting sulfonic acids - Google Patents [patents.google.com]

- 9. biotage.com [biotage.com]

- 10. data.epo.org [data.epo.org]

- 11. chemithon.com [chemithon.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. selekt.biotage.com [selekt.biotage.com]

Improving thermal stability of 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride

Welcome to the dedicated technical support guide for 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the handling, stability, and use of this reactive intermediate. Our goal is to empower you with the knowledge to anticipate and resolve challenges in your experimental work.

Introduction to the Molecule's Stability Profile

2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride is a valuable reagent, but its utility is matched by its inherent reactivity and thermal sensitivity. The molecule's structure contains several features that dictate its stability:

-

The Sulfonyl Chloride Group (-SO₂Cl): This is a highly electrophilic functional group, making it an excellent sulfonylating agent. However, it is susceptible to hydrolysis and thermal decomposition.[1][2]

-

α-Cyano Group (-CN): The electron-withdrawing nature of the nitrile group acidifies the α-proton, creating a potential pathway for elimination to form a highly reactive sulfene intermediate, especially in the presence of a base.

-

Aliphatic Backbone: Unlike aromatic sulfonyl chlorides, aliphatic variants can be more prone to specific decomposition pathways, including the extrusion of sulfur dioxide (SO₂).[3]

This guide will address the practical implications of these structural features.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My freshly prepared or newly received 2-Cyano-2-(oxan-4-yl)ethane-1-sulfonyl chloride has developed a yellow tint and a sharp, acidic odor. What is causing this, and is the reagent still usable?

Answer:

This is a classic sign of decomposition. The two primary culprits are thermal degradation and hydrolysis.

-

Thermal Decomposition: Sulfonyl chlorides, particularly when heated or after prolonged storage at ambient temperature, can decompose to release sulfur dioxide (SO₂) and chlorine (Cl₂).[1] The faint yellowish or greenish color is often attributable to the presence of dissolved chlorine gas.[2]

-

Hydrolysis: The sulfonyl chloride group is highly sensitive to moisture.[4] Reaction with even trace amounts of water (from atmospheric humidity, for example) will produce the corresponding sulfonic acid and hydrogen chloride (HCl) gas.[1][4]

The sharp, pungent odor you are detecting is a combination of SO₂, HCl, and potentially some Cl₂.

Is it usable? For reactions that are not sensitive to small amounts of acidic impurities or where precise stoichiometry is not critical, the reagent might still provide the desired product, albeit with potentially lower yields. However, for high-purity applications, sensitive substrates, or reactions requiring precise control, using a partially decomposed reagent is strongly discouraged. It is best to purify the material (if feasible) or use a fresh batch.

Question 2: I am experiencing low yields and multiple byproducts in my sulfonamide formation reaction, which I run at 60 °C. What is the likely degradation pathway affecting my experiment?

Answer:

Running reactions at elevated temperatures with this reagent is a significant challenge. At 60 °C, you are likely encountering accelerated thermal decomposition, which can proceed through two main competing pathways.

-

Pathway A: SO₂ Extrusion: This pathway involves the cleavage of the C-S bond to form a carbocation intermediate and sulfur dioxide. The carbocation can then be trapped by the chloride ion or undergo other rearrangements and reactions, leading to a complex mixture of byproducts. This is a known decomposition route for sulfonyl chlorides that can form relatively stable carbocations.[3]

-

Pathway B: Sulfene Formation (Base-Mediated): If your reaction conditions involve a base (even a mild one like triethylamine or the amine substrate itself), deprotonation at the carbon alpha to both the sulfonyl and cyano groups can occur. This leads to the elimination of HCl and the formation of a highly reactive sulfene intermediate (R-CH=SO₂). This sulfene will then react non-selectively with nucleophiles in your mixture, leading to various undesired adducts instead of the intended sulfonamide.

Below is a diagram illustrating these potential decomposition routes.

Caption: Competing degradation pathways at elevated temperatures.